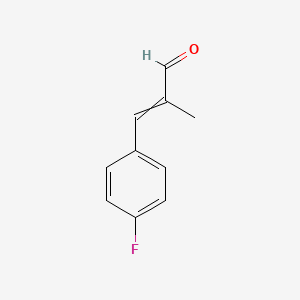
3-(4-fluorophenyl)-2-methyl-2-Propenal
概要
説明
3-(4-fluorophenyl)-2-methyl-2-Propenal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-2-Propenal can be achieved through several methods. One common approach involves the aldol condensation of 4-fluorobenzaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(4-fluorophenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Fluorophenyl)-2-methylpropanoic acid.
Reduction: 3-(4-Fluorophenyl)-2-methylpropan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-fluorophenyl)-2-methyl-2-Propenal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-2-methylprop-2-enal
- 3-(4-Bromophenyl)-2-methylprop-2-enal
- 3-(4-Methylphenyl)-2-methylprop-2-enal
Uniqueness
3-(4-fluorophenyl)-2-methyl-2-Propenal is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
特性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H9FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3 |
InChIキー |
KGIKBRYVRUTDGR-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=C(C=C1)F)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














